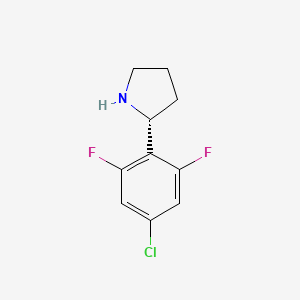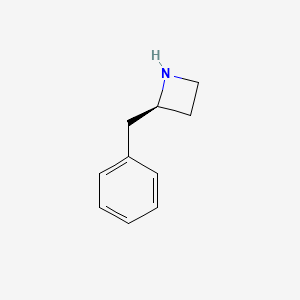
(R)-2-Benzylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Benzylazetidine is a chiral azetidine derivative characterized by a benzyl group attached to the nitrogen atom of the azetidine ring Azetidines are four-membered nitrogen-containing heterocycles, and the ®-2-Benzylazetidine is the enantiomer with the R-configuration at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzylazetidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available azetidine or its derivatives.
Benzylation: The azetidine is subjected to benzylation using benzyl halides (e.g., benzyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.
Chiral Resolution: The racemic mixture of 2-Benzylazetidine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production of ®-2-Benzylazetidine may involve:
Large-Scale Benzylation: Utilizing continuous flow reactors for the benzylation step to ensure consistent product quality and yield.
Enzymatic Resolution: Employing enzymes such as lipases for the enantioselective hydrolysis of esters derived from racemic 2-Benzylazetidine.
化学反応の分析
Types of Reactions
®-2-Benzylazetidine undergoes various chemical reactions, including:
Oxidation: Oxidation of the benzyl group to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the azetidine ring to form the corresponding amine.
Substitution: Nucleophilic substitution reactions at the benzyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine or substituted azetidines.
Substitution: Various substituted benzyl or azetidine derivatives.
科学的研究の応用
®-2-Benzylazetidine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: Employed as a chiral auxiliary or ligand in asymmetric synthesis.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-Benzylazetidine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that are involved in the biological activity of the compound.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.
類似化合物との比較
Similar Compounds
(S)-2-Benzylazetidine: The enantiomer of ®-2-Benzylazetidine with similar chemical properties but different biological activity.
N-Benzylazetidine: A non-chiral analog with a benzyl group attached to the nitrogen atom.
2-Phenylazetidine: A structurally related compound with a phenyl group instead of a benzyl group.
Uniqueness
®-2-Benzylazetidine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and reactivity in asymmetric synthesis.
特性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
(2R)-2-benzylazetidine |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-10-6-7-11-10/h1-5,10-11H,6-8H2/t10-/m0/s1 |
InChIキー |
QACCZSKNXCZIRW-JTQLQIEISA-N |
異性体SMILES |
C1CN[C@@H]1CC2=CC=CC=C2 |
正規SMILES |
C1CNC1CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


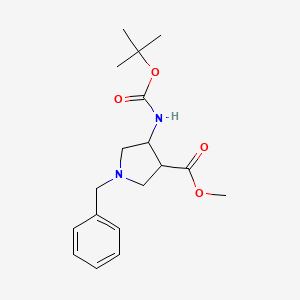
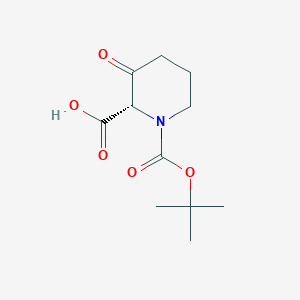
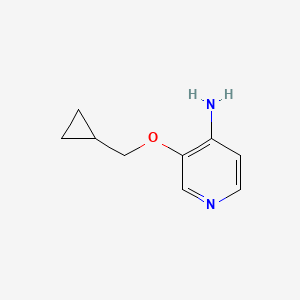
![5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13339785.png)
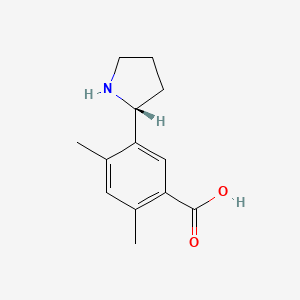
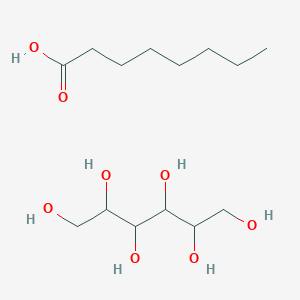
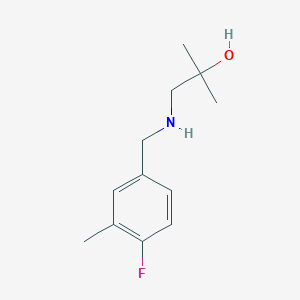
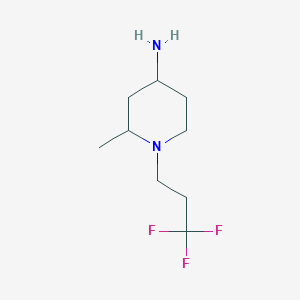

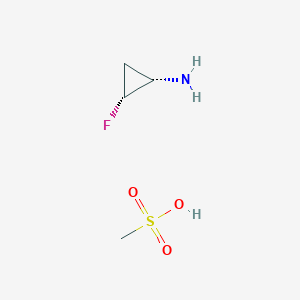
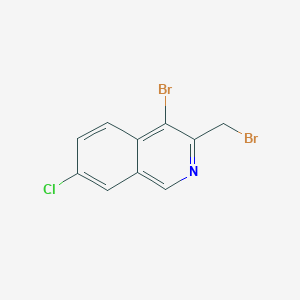
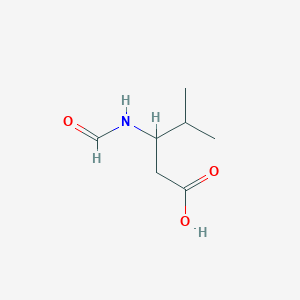
![2-Methyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B13339865.png)
